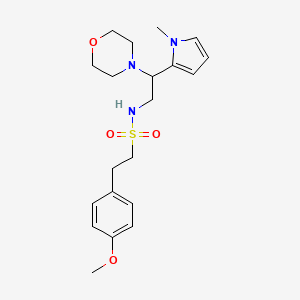

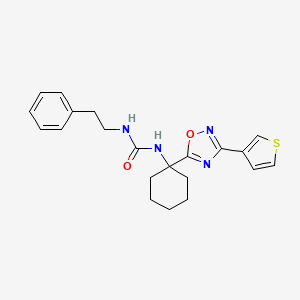

![molecular formula C14H12FN3O2S B2896020 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate CAS No. 320423-28-7](/img/structure/B2896020.png)

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The thiazolo[3,2-b][1,2,4]triazole core is known for its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported in the literature . For example, Kattimani et al. successfully synthesized 3,6-disubstituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives via the reaction of phenacyl bromide with various 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-aryl-2H-1,2,4-triazol-3(4H)-ones in refluxing ethanol .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives can be determined using various spectroscopic techniques . For example, the structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-b][1,2,4]triazole derivatives has been studied . For instance, salt 1 is stable upon heating in alcohol or acetic acid medium, whereas the heating of salt 2 in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can be determined using various techniques . For example, peaks at 2916 and 2850 cm –1 correspond to asymmetric and symmetric C–H stretching in alkyl substituents, respectively .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Design and Synthesis for Anti-inflammatory and Analgesic Agents : A study elaborated on the synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen, aiming at evaluating their anti-inflammatory and analgesic activities. Compounds exhibited safer profiles regarding gastric lesion risks compared to flurbiprofen at specific dosages, highlighting their potential for further drug development (Doğdaş et al., 2007).

Microwave-assisted Synthesis and Biological Activities : Research involved the microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties. These compounds were screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).

Antimicrobial and Antifungal Evaluation

- Antimicrobial and Antifungal Activity of Thiazolyl-Triazolyl-Alcohol Derivatives : A study reported the synthesis and in vitro antibacterial and antifungal activities of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives. Notably, several compounds exhibited promising antifungal activity against Aspergillus niger, suggesting their utility in developing treatments against microbial infections (Jagadale et al., 2020).

Antioxidant and Anticancer Potential

- Antioxidant and Anticancer Activities : Research on triazolo-thiadiazoles revealed significant in vitro antioxidant properties and anticancer activity against hepatocellular carcinoma cells. Compounds demonstrated potent antioxidant capacity in various assays and induced apoptosis in cancer cells, highlighting their potential as therapeutic agents (Sunil et al., 2010).

Novel Synthesis Methods

- Novel Synthesis Approaches : Studies have focused on the development of novel synthesis methods for related compounds, emphasizing the importance of innovative approaches in the synthesis of triazoles and thiadiazoles. These methods aim to improve efficiency, yield, and applicability in medicinal chemistry (Gallagher et al., 1980).

Safety And Hazards

The safety of thiazolo[3,2-b][1,2,4]triazole derivatives has been evaluated in some studies . For instance, the safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Direcciones Futuras

The future directions for the research on thiazolo[3,2-b][1,2,4]triazole derivatives could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Additionally, further studies could focus on understanding the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Propiedades

IUPAC Name |

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S/c1-8-12(21-14-16-7-17-18(8)14)9(2)20-13(19)10-3-5-11(15)6-4-10/h3-7,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBZLSSFIBGOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C(C)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2895943.png)

![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)

![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)